RTC-5

Oncology Cell Signaling Chemical Biology

Traditional phenothiazine tricyclics (e.g., trifluoperazine) exhibit dose-limiting CNS toxicity that precludes in vivo antitumor dosing. RTC-5 is reengineered via neutral sulfonamide substitution to eliminate dopamine/serotonin receptor binding while preserving PP2A-mediated dual PI3K-AKT & RAS-ERK pathway inhibition. • 10-fold higher tolerated in vivo dose vs. TFP (100 vs. 10 mg/kg) • GI50 = 12.6 μM in H1650 NSCLC cells; validated in EGFR-driven xenograft models • Clean off-target profile-no cardiac ion channel or CNS transporter binding • Inactive control TRC-766 available for on-target experimental design

Molecular Formula C24H22ClF3N2O3S
Molecular Weight 511.0 g/mol
Cat. No. B1427786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTC-5
Molecular FormulaC24H22ClF3N2O3S
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2
InChIKeyQYOJMNDDVVEPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTC-5: Differentiated PP2A Activator for Oncology


RTC-5 (also known as TRC-382) is a synthetic, optimized phenothiazine derivative that functions as a putative activator of the tumor suppressor protein phosphatase 2A (PP2A), leading to concomitant negative regulation of both the PI3K-AKT and RAS-ERK oncogenic signaling pathways [1]. Its chemical structure is C24H22ClF3N2O3S (MW = 510.96 g/mol) . RTC-5 was developed through systematic reengineering of tricyclic neuroleptics to eliminate their central nervous system (CNS) pharmacology while preserving or enhancing anticancer potency, making it a distinct tool compound for oncology research [1].

Why Tricyclics Cannot Replace RTC-5


Phenothiazine and dibenzazepine tricyclic drugs (e.g., trifluoperazine (TFP), chlorpromazine, clomipramine (CIP)) exhibit potent neurotropic effects that cause dose-limiting CNS toxicity in vivo, preventing the high dosing required to achieve anticancer activity [1]. RTC-5 was specifically reengineered by replacing the basic amine with a neutral polar sulfonamide, which abrogates binding to dopamine, serotonin, and other CNS receptors while retaining or improving cancer cell cytotoxicity [1]. Consequently, substituting RTC-5 with an unmodified tricyclic would introduce confounding CNS pharmacology and severely restrict the achievable therapeutic window in experimental models [1].

RTC-5 Differentiation Evidence


Comparable Cytotoxicity with Reduced Neurotropic Effects

In the H1650 lung adenocarcinoma cell line, RTC-5 exhibits a GI50 of 12.6 μM, which is comparable to the parent phenothiazine trifluoperazine (TFP) that has a GI50 of 12.2 μM. However, unlike TFP, RTC-5 does not exhibit significant binding to dopamine receptors at physiologically relevant concentrations [1].

Oncology Cell Signaling Chemical Biology

Superior In Vivo Tolerability Over Tricyclics

In an H1650 lung adenocarcinoma xenograft model, RTC-5 administered at 100 mg/kg significantly reduced tumor growth (mean fold change in tumor volume = 1.49 ± 0.26) compared to vehicle control (3.46 ± 0.95, p <0.004). In the same study, TFP could not be dosed higher than 10 mg/kg due to marked CNS effects [1].

In Vivo Pharmacology Xenograft Drug Tolerability

Clean CNS and Ion Channel Off-Target Profile

RTC-5 was profiled against a comprehensive panel of amine transporters, GPCRs, and ion channels. In contrast to clomipramine (CIP), which potently inhibits the serotonin transporter (5-HTT, Ki = 0.28 nM), RTC-5 exhibits negligible binding to 5-HTT (<5% at 0.1 mM). Furthermore, RTC-5 does not bind dopamine (DT) or norepinephrine (NET) transporters except weakly at elevated concentrations, whereas CIP shows significant inhibition. RTC-5 also shows no binding to calcium and potassium channels linked to QT prolongation, a known liability of CIP [1].

Off-Target Pharmacology Receptor Profiling Safety Pharmacology

PP2A Activation Mechanism Distinct from Kinase Inhibitors

RTC-5 exerts its anticancer effects via putative activation of the tumor suppressor protein phosphatase 2A (PP2A), leading to the dual dephosphorylation and inactivation of AKT and ERK. Western blot analysis confirms that RTC-5 treatment decreases both phospho-AKT and phospho-ERK levels in a dose-dependent manner. The structurally related negative control TRC-766 binds PP2A but does not activate the phosphatase, confirming that PP2A activation is required for the observed signaling changes [1].

PP2A Activation Phosphatase Biology Signal Transduction

Broad Anticancer Activity Across Multiple Cell Lines

In a screen of 240 cancer cell lines (Oncopanel 240), RTC-5 (TRC-382) demonstrated broad anti-proliferative activity with an average IC50 of 19.6 μM across all lines. Notably, prostate cancer cell lines exhibited enhanced sensitivity relative to this average, indicating tumor-type-specific vulnerability [1].

Cancer Cell Panel Broad-Spectrum Activity Drug Screening

RTC-5 Research Applications


Dual Pathway Inhibition in EGFR-Driven Cancers

RTC-5's validated efficacy in EGFR-driven xenograft models, combined with its dual inhibition of PI3K-AKT and RAS-ERK signaling [1], makes it an ideal chemical probe for studying compensatory pathway activation and resistance mechanisms in non-small cell lung cancer (NSCLC) and other EGFR-dependent tumors. Unlike parent tricyclics, RTC-5 can be dosed at efficacious levels without CNS toxicity [1].

PP2A Activation Against Drug Resistance

Given its putative PP2A activator mechanism [1], RTC-5 serves as a critical tool for exploring phosphatase restoration as a strategy to overcome resistance to kinase inhibitors. The availability of the inactive control TRC-766 allows for rigorous experimental design to confirm on-target PP2A-dependent effects .

High-Dose In Vivo Studies Without CNS Toxicity

The 10-fold higher tolerated dose of RTC-5 (100 mg/kg) compared to TFP (10 mg/kg) enables robust in vivo antitumor studies in mouse models that are impossible with CNS-active tricyclics [1]. This makes RTC-5 the compound of choice for any in vivo oncology experiment where a phenothiazine scaffold is desired.

Phosphatase Activation in Cell Signaling

RTC-5's clean off-target profile—lacking significant binding to serotonin, dopamine, and norepinephrine transporters, as well as cardiac ion channels [1]—ensures that observed cellular phenotypes (e.g., apoptosis induction, cell cycle arrest) can be confidently attributed to PP2A-mediated signaling modulation rather than off-target pharmacology.

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